3-(1H-indazol-7-yl)propanoic acid
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Overview
Description
3-(1H-indazol-7-yl)propanoic acid is a heterocyclic compound that features an indazole ring attached to a propanoic acid moiety. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indazole ring system is a common structural motif in many biologically active compounds, making this compound an interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using Cu2O as a catalyst . Another approach is the Ag-catalyzed nitration-annulation with tert-butyl nitrite . These methods generally provide good yields and minimal byproducts.
Industrial Production Methods
Industrial production of 3-(1H-indazol-7-yl)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indazol-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized to form various oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while substitution reactions can introduce various functional groups onto the indazole ring.
Scientific Research Applications
3-(1H-indazol-7-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1H-indazol-7-yl)propanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-indazol-4-yl)propanoic acid
- 1-Methyl-1H-indazole-4-acetic acid
- 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
Uniqueness
3-(1H-indazol-7-yl)propanoic acid is unique due to its specific substitution pattern on the indazole ring, which can confer distinct biological activities and chemical reactivity compared to other indazole derivatives .
Properties
CAS No. |
1509410-53-0 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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